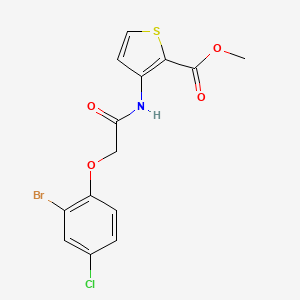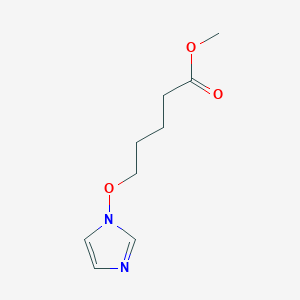
methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate
Übersicht
Beschreibung
“4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]pyridine” is a chemical compound with the linear formula C12H14N2. It has a molecular weight of 186.259 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A new series of 4- (2,5-dimethyl-1 H -pyrrol-1-yl)- N′ - (2- (substituted)acetyl)benzohydrazides were prepared via the reaction of 4- (2,5-dimethyl-1 H -pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N -dimethyl formamide .Molecular Structure Analysis
The linear formula of “4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]pyridine” is C12H14N2 .Chemical Reactions Analysis
The compounds of 4- (2,5-dimethyl-1 H -pyrrol-1-yl)- N′ - (2- (substituted)acetyl)benzohydrazides were prepared via the reaction of 4- (2,5-dimethyl-1 H -pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N -dimethyl formamide .Physical and Chemical Properties Analysis
The linear formula of “4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]pyridine” is C12H14N2. It has a molecular weight of 186.259 .Wissenschaftliche Forschungsanwendungen
Xylan Derivatives and Their Application Potential
A review of chemical modifications of xylan, a hemicellulose, highlights the synthesis of biopolymer ethers and esters, including xylan esters, for potential applications such as drug delivery and antimicrobial agents. This demonstrates the interest in modifying natural polymers for various bioapplications (Petzold-Welcke et al., 2014).
Health Aspects of Methyl Paraben
Though not directly related to the compound , this literature review on methyl paraben examines its widespread use as a preservative and its health implications, showcasing the importance of understanding chemical effects on health (Soni et al., 2002).
Supramolecular Capsules Derived from Calixpyrrole Scaffolds
The use of calixpyrrole scaffolds in the self-assembly of supramolecular capsules points to advanced applications in molecular encapsulation and guest-host chemistry, illustrating the complex potential of tailored chemical structures (Ballester, 2011).
4,4-Dimethyl Phytosterols and Health Benefits
Exploration beyond typical phytosterols to 4,4-dimethyl phytosterols, focusing on their potential in disease prevention and interaction with the endogenous cannabinoid system, showcases the depth of research into the bioactivity of specific chemical structures (Zhang et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate are dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (Enoyl ACP reductase) . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial drugs .
Mode of Action
The compound interacts with its targets by binding to the active sites of DHFR and Enoyl ACP reductase . This binding inhibits the activity of these enzymes, thereby disrupting the metabolic processes they are involved in .
Biochemical Pathways
By inhibiting DHFR and Enoyl ACP reductase, the compound affects several biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of nucleotides. Inhibition of DHFR disrupts nucleotide synthesis, affecting DNA replication and cell division . Enoyl ACP reductase is involved in fatty acid synthesis. Its inhibition disrupts the production of membrane lipids, affecting cell membrane integrity .
Result of Action
The inhibition of DHFR and Enoyl ACP reductase by the compound leads to disruption of essential metabolic processes in bacteria, resulting in inhibited growth and proliferation . In addition, the compound has been found to enhance monoclonal antibody production in Chinese hamster ovary cells, suggesting potential applications in biotechnology .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes . These interactions are crucial for its potential antibacterial and antitubercular properties. The compound’s ability to bind to the active sites of these enzymes and inhibit their function highlights its potential as a therapeutic agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in recombinant Chinese hamster ovary (rCHO) cells, this compound has been found to increase monoclonal antibody production by enhancing cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels . Additionally, it suppresses cell growth and affects the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enoyl ACP reductase and DHFR enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . This inhibition leads to a reduction in the synthesis of fatty acids and nucleotides, which are vital for bacterial growth and survival. Additionally, the compound’s influence on gene expression and enzyme activity contributes to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained effects on cell growth and metabolism . Its degradation over time can lead to a decrease in its efficacy and influence on cellular processes. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as increased monoclonal antibody production and enhanced enzyme inhibition . At higher doses, the compound may exhibit toxic or adverse effects, including cell growth suppression and potential toxicity to non-target cells . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibition of enoyl ACP reductase and DHFR enzymes affects the synthesis of fatty acids and nucleotides, respectively . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, the compound’s effects on glucose uptake and ATP levels further highlight its role in cellular metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . These interactions influence the compound’s accumulation in specific cellular compartments, affecting its overall efficacy and activity. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes . Post-translational modifications and targeting signals may influence the compound’s localization, affecting its overall efficacy. Understanding the subcellular localization mechanisms is essential for optimizing the compound’s therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)11-6-7-12(13(16)8-11)14(17)18-3/h4-8,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGPOQDITWHACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B3140182.png)
![Methyl 3-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140197.png)

![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B3140206.png)

![1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole](/img/structure/B3140229.png)

![2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B3140238.png)
![N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3140240.png)
![ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate](/img/structure/B3140244.png)
![Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate](/img/structure/B3140255.png)

![methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate](/img/structure/B3140274.png)
![Methyl 2-methoxy-4-[(2-methylbenzoyl)amino]benzenecarboxylate](/img/structure/B3140282.png)
